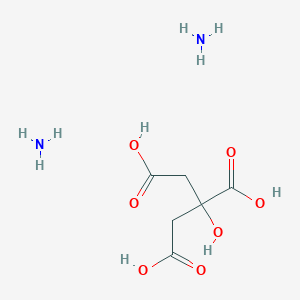

Diammonium citrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis.

Scientific Research Applications

1. Material Synthesis and Characterization

Diammonium citrate has been utilized in the synthesis and characterization of various materials. It has played a crucial role in forming stable water-soluble complexes like diammonium tris(2-hydroxypropionato)titanate(IV), where it helps prevent oligomer formation due to the absence of nonbonded functional groups (Kakihana et al., 2004). Moreover, it has been used as an additive in preparing WO3 nanoparticles with hierarchical structures, influencing their morphology and enhancing their sensitivity as H2S sensors (Sun et al., 2021).

2. Enhancement of Analytical Techniques

In the field of mass spectrometry, the addition of this compound to matrices like α-cyano-4-hydroxycinnamic acid has been shown to significantly increase the sensitivity for distinguishing phosphorylated peptides from background noise, although the effectiveness varies based on substrate concentration (Kang et al., 2007). This enhancement has implications for studying protein modifications and interactions.

3. Development of Magnetic and Structural Properties

This compound has been instrumental in the development of materials with specific magnetic and structural properties. For instance, its concentration in the electro-deposition bath significantly affects the structural and magnetic properties of NiFeWS alloy thin films, impacting parameters like coercivity, saturation magnetization, and magnetic flux density (Kannan et al., 2013).

4. Safety and Cosmetic Applications

In terms of safety assessment, this compound, among other citrate salts, has been evaluated and found safe in current use practices and concentrations in cosmetics. Its roles range from functioning as a pH adjuster and chelating agent to being a skin-conditioning agent in various cosmetic products (Fiume et al., 2014).

5. Nanotechnology and Imaging Applications

In nanotechnology and imaging, this compound served as a carbon source in the rapid microwave synthesis of N-doped photoluminescent carbon nanodots. These nanodots exhibited high fluorescence brightness and low cytotoxicity, making them suitable for cell imaging and sensitive detection of iron (III) ions (Zhang et al., 2017).

Safety and Hazards

Future Directions

Diammonium citrate has been used in various research studies. For instance, it has been used as a component in the synthesis of nitrogen-doped fluorescent carbon nanoparticles for the development of sensitive and selective sensors for picric acid detection . It has also been used in leaching experiments to extract copper nanoparticles from waste printed circuit boards .

Biochemical Analysis

Biochemical Properties

Diammonium citrate can interact with various enzymes, proteins, and other biomolecules. It is involved in the citric acid cycle, a crucial metabolic pathway in all aerobic organisms . The citric acid cycle plays a pivotal role in energy production, where it catalyzes the oxidation of acetyl-CoA to CO2 and H2O .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been shown to have a protective effect on hepatic injury, potentially through its involvement in metabolic pathways . Additionally, it has been suggested to have anti-cancer effects, such as the inhibition of glycolysis and the promotion of cytotoxic drug sensitivity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the citric acid cycle, where it participates in the conversion of citric acid-derived pyruvic acid into acetic acid, a process that may yield two ATPs per molecule of citric acid .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown that the weight percentage of Fe increases while increasing the bath concentration

Metabolic Pathways

This compound is involved in the citric acid cycle, a key metabolic pathway. This cycle plays a central role in the metabolic breakdown of carbohydrates, fats, and proteins into carbon dioxide and water, with the concomitant production of energy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. For instance, it has been suggested that a sodium symporter, SeCitS, is involved in the uptake of citrate in Salmonella enterica . The transport mechanism involves a rigid-body rotation of a helix bundle that translocates the bound substrates across the membrane .

Subcellular Localization

Given its involvement in the citric acid cycle, it is likely that it is localized to the mitochondria, where this cycle occurs

Properties

| { "Design of the Synthesis Pathway": "Diammonium citrate can be synthesized by reacting citric acid with ammonium hydroxide.", "Starting Materials": [ "Citric acid", "Ammonium hydroxide" ], "Reaction": [ "Add citric acid to a reaction flask", "Slowly add ammonium hydroxide to the flask while stirring", "Heat the mixture to 80-90°C for 2-3 hours", "Cool the mixture to room temperature", "Filter the resulting solution", "Dry the solid product" ] } | |

CAS No. |

3012-65-5 |

Molecular Formula |

C6H8O7.2H3N C6H14N2O7 |

Molecular Weight |

226.18 g/mol |

IUPAC Name |

azane;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.2H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H3 |

InChI Key |

YXVFQADLFFNVDS-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[NH4+].[NH4+] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.N |

Color/Form |

Granules or crystals Colorless crystals White granules |

density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink 1.48 g/cu cm |

| 3012-65-5 7632-50-0 |

|

physical_description |

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis. Liquid Colorless or white solid; [HSDB] White odorless granules; [MSDSonline] |

Pictograms |

Irritant |

solubility |

Slightly soluble in alcohol Soluble in about 1 part wate |

Synonyms |

HOC(CO2H)(CH2Co2NH4)2, 1.2.3-Propanetricarboxylic acid-2-hydr |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the presence of intestinal flora impact diammonium citrate utilization?

A3: Yes, the intestinal flora plays a crucial role in utilizing nitrogen from certain sources, including this compound. Research on pigs showed that while both germ-free and specific pathogen-free (SPF) piglets could incorporate nitrogen from DAC into tissue proteins, the incorporation was significantly higher in SPF piglets. [] This difference is attributed to the presence of urease-producing bacteria in the gut of SPF pigs, which can convert urea (a byproduct of NPN metabolism) into ammonia, a form of nitrogen usable for protein synthesis. []

Q2: How does this compound affect glutamine and glutamic acid levels in chicks?

A4: Studies show that feeding this compound to chicks leads to an increase in plasma glutamine concentration. [] This suggests that chicks utilize glutamine as a carrier for ammonia produced during the metabolism of this compound.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is (NH4)2C6H6O7, and its molecular weight is 226.19 g/mol.

Q4: Has this compound shown potential in applications beyond animal feed?

A6: Yes, this compound has been investigated for its potential in various applications. For instance, it is used as an additive in electroplating baths for nickel-tungsten alloys. Research indicates that the addition of this compound to the bath can increase the percentage of tungsten in the electroformed alloy, although it also increases internal stress. [, ]

Q5: Can this compound be used for decontamination purposes?

A7: Research has explored the use of this compound as a decontamination agent for aluminum contaminated with radioactive cobalt-60. Results showed high decontamination factors with minimal corrosion, making it a potentially viable option. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)